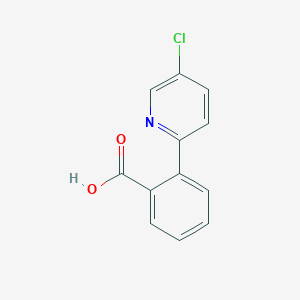

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

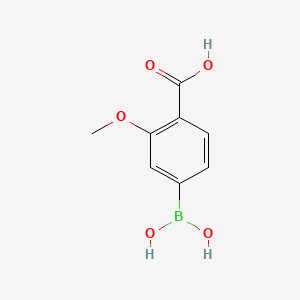

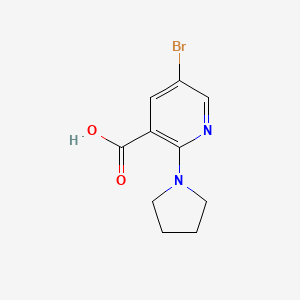

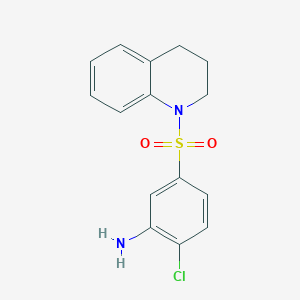

The compound “5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring . Oxazoles are five-membered rings with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives often involves cyclization reactions . For instance, the reaction of 2-amino and 2-mercaptothiazole derivatives provides a powerful tool for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

The molecular structure of a compound can be investigated using various spectroscopic techniques such as infrared and Raman spectroscopies, UV-Vis, and NMR . These techniques can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, organosulfates can be synthesized from different functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, thermal analysis can provide information about the stability of a compound .Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid is involved in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of tetrahydroisoquinolinones with pharmaceutical potential (Christov et al., 2006). These compounds contain features significant for pharmaceutical applications, such as the isoquinoline ring and 1,3-oxazol ring, which are valuable in drug synthesis.

Involvement in Chemical Reactions

This compound plays a role in chemical reactions like the Abnormal Diels–Alder Reaction, where it reacts with tetracyanoethylene to form unique cycloadducts (Ibata et al., 1992). Such reactions are crucial in the synthesis of complex organic compounds and have implications in developing novel pharmaceuticals.

Use in Synthesis of Derivatives for Medical Research

Derivatives of this compound have been synthesized for medical research. These derivatives show potential in inhibiting blood platelet aggregation, comparable to aspirin (Ozaki et al., 1983). Such findings are significant for developing new treatments for cardiovascular diseases.

Applications in Organic Chemistry

In organic chemistry, this compound is utilized in the synthesis of various oxazole derivatives. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids have been synthesized using this compound, highlighting its versatility in creating functionalized organic molecules (Prokopenko et al., 2010).

Role in Photophysical Studies

The compound also finds applications in photophysical studies. For instance, it has been used in the synthesis of oxazoles for photophysical properties analysis, making it relevant in the development of fluorescent probes (Ferreira et al., 2010).

Synthesis of Anticancer Compounds

Finally, this compound derivatives have been synthesized and evaluated for anticancer activity. These derivatives have shown promising results in in vitro screenings against various cancer cell lines (Pilyo et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For instance, some indole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(3-methylphenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWVSFRKJMROOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629702 |

Source

|

| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887979-11-5 |

Source

|

| Record name | 5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)